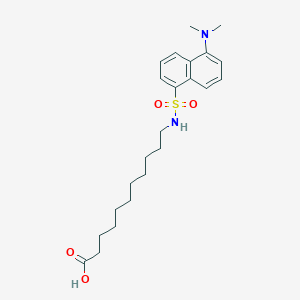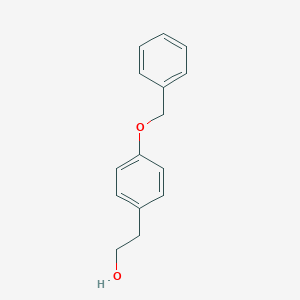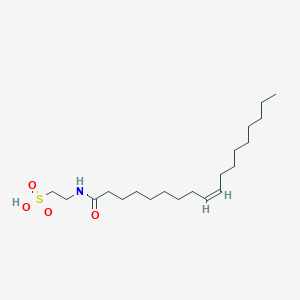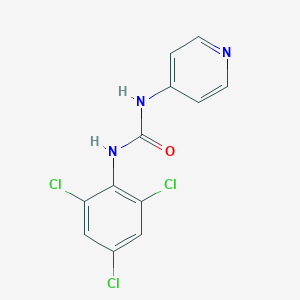
1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea derivatives has been extensively studied. One approach involves the use of computer-aided design for the synthesis of diaryl urea derivatives, which demonstrate significant antiproliferative effects against various cancer cell lines (Jian Feng et al., 2020). Another method described the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides, highlighting an atom-economical approach suitable for a broad range of derivatives (V. Rassadin et al., 2016).
Molecular Structure Analysis
Studies focusing on the molecular structure have utilized computational methods to assess key electronic, optical, and nonlinear optical properties, confirming the superior properties of certain urea derivatives for optoelectronic device fabrications (M. Shkir et al., 2018). X-ray diffraction and DFT studies have also been conducted to confirm the structure of synthesized compounds and analyze their stability and charge delocalization (R. Rajkumar et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea and its derivatives reveals their potential in forming complexes through hydrogen bonding and their utility in the synthesis of pyrimidone and pyrimidine derivatives. For instance, the use of N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent for the synthesis of such derivatives has been explored, showcasing an efficient method for their production (G. Rao et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, including their vibrational modes and geometrical parameters, have been studied, with findings strongly correlating with experimental results, highlighting their potential in nonlinear optics due to significantly higher second and third harmonic generation values compared to standard urea molecules (M. Shkir et al., 2018).
Chemical Properties Analysis
The chemical properties, particularly focusing on the electrostatic potential maps and HOMO-LUMO gaps, provide insights into the reactivity and stability of these molecules. Such analyses have been crucial in identifying the applications of these molecules in optoelectronics and as potential anticancer agents (Jian Feng et al., 2020).
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea and its derivatives demonstrate significant electronic and optical properties. A study highlighted the electrooptic characteristics of a novel chalcone derivative, revealing its potential in nonlinear optics, such as second and third harmonic generation studies, showing substantially higher efficiency than standard urea (Shkir et al., 2018).
Antiproliferative Activity
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcased significant antiproliferative effects on various cancer cell lines, suggesting their utility as potential anticancer agents (Jian Feng et al., 2020).
Nonlinear Optical Material
The synthesis of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a related compound, indicated high second harmonic generation efficiency, making it suitable for nonlinear optical (NLO) device applications (Anthoni Praveen Menezes et al., 2014).
Corrosion Inhibition
Mannich bases derived from urea compounds, including those with pyridin-4-yl groups, have been investigated for their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. This research opens potential applications in industrial corrosion protection (M. Jeeva et al., 2015).
Anion Binding Studies
Studies have explored the binding of carboxylic acids by fluorescent pyridyl ureas, providing insights into the interactions between these molecules and organic acids. This research could have implications in sensor technology and chemical detection (L. Jordan et al., 2010).
Direcciones Futuras
The potential of “1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” and similar compounds in pharmaceutical and therapeutic applications is an area of ongoing research . Their efficacy as anti-cancer agents has been noted, promoting work to synthesize a masked benzimidazole in a triazine ring as a new scaffold of a potential anti-cancer candidate .
Propiedades
IUPAC Name |
1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOKNHVRVRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587911 | |
| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea | |
CAS RN |
97627-27-5 | |
| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

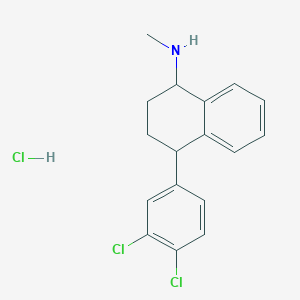
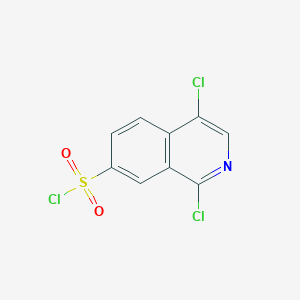
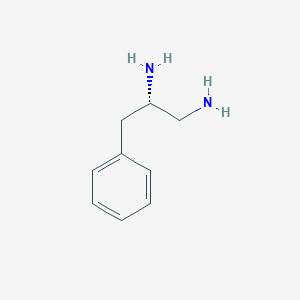





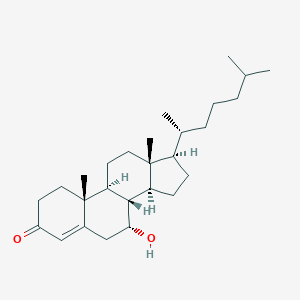
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
